Cas no 769116-04-3 (methyl 7-azabicyclo2.2.1heptane-1-carboxylate)

Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic heterocyclic compound featuring a rigid azabicyclo[2.2.1]heptane scaffold with a methyl ester functional group. Its constrained ring structure enhances stereochemical control, making it valuable in asymmetric synthesis and medicinal chemistry applications. The ester moiety provides a versatile handle for further derivatization, enabling the introduction of diverse pharmacophores. The compound’s stability and well-defined geometry are advantageous for the development of chiral ligands, catalysts, and bioactive intermediates. Its unique structural properties also support studies in conformational analysis and molecular recognition. Suitable for use in academic and industrial research, it serves as a key building block in organic and pharmaceutical synthesis.
methyl 7-azabicyclo2.2.1heptane-1-carboxylate structure
769116-04-3 structure
Product Name:methyl 7-azabicyclo2.2.1heptane-1-carboxylate
CAS No:769116-04-3
MF:C8H13NO2
MW:155.194322347641
CID:551191
PubChem ID:20825300
Update Time:2025-05-24

methyl 7-azabicyclo2.2.1heptane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid methyl ester
    • 7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,methylester(9CI)
    • methyl 7-azabicyclo[2.2.1]heptane-4-carboxylate
    • AG-H-07154
    • CTK5E3567
    • SureCN2125429
    • SureCN2125432
    • methyl 7-azabicyclo2.2.1heptane-1-carboxylate
    • starbld0018521
    • ZINC2524295
    • 769116-04-3
    • EN300-147038
    • SCHEMBL2125432
    • SCHEMBL2125429
    • Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate
    • DTXSID10609967
    • AKOS026740414
    • CS-0435174
    • Inchi: 1S/C8H13NO2/c1-11-7(10)8-4-2-6(9-8)3-5-8/h6,9H,2-5H2,1H3
    • InChI Key: XMQNWZZEZQESSY-UHFFFAOYSA-N
    • SMILES: O(C)C(C12CCC(CC1)N2)=O

Computed Properties

  • Exact Mass: 155.094628657g/mol
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.3Ų

methyl 7-azabicyclo2.2.1heptane-1-carboxylate Pricemore >>

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methyl 7-azabicyclo2.2.1heptane-1-carboxylate Related Literature

Additional information on methyl 7-azabicyclo2.2.1heptane-1-carboxylate

Methyl 7-Azabicyclo[2.2.1]Heptane-1-Carboxylate: A Comprehensive Overview

Methyl 7-Azabicyclo[2.2.1]Heptane-1-Carboxylate, identified by the CAS Registry Number CAS No.769116-04-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This bicyclic structure, characterized by a seven-membered ring system with an azabicyclo framework, has garnered attention due to its potential applications in drug design and material science.

The structural uniqueness of methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate lies in its bicyclic system, which consists of two fused rings: a five-membered ring and a six-membered ring, with one nitrogen atom incorporated into the structure. This configuration imparts the compound with distinctive physical and chemical properties, making it a valuable substrate for further functionalization and exploration in various chemical reactions.

Recent studies have highlighted the potential of methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antibiotics and anti-inflammatory agents, leveraging its unique bicyclic framework to enhance drug efficacy and bioavailability.

In terms of synthesis, the compound can be prepared via various methods, including ring-closing metathesis and nucleophilic substitution reactions. These methods not only facilitate the construction of the bicyclic system but also allow for the introduction of functional groups at specific positions, enabling further chemical modifications.

The application of methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate extends beyond pharmaceuticals into materials science, where its rigid structure and potential for self-assembling properties make it a candidate for nanotechnology applications.

Moreover, recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed that the nitrogen atom within the bicyclic system plays a crucial role in stabilizing certain transition states during chemical reactions, thereby influencing the compound's reactivity.

In conclusion, methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate, with its unique structural features and versatile applications, continues to be a focal point in contemporary chemical research.

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